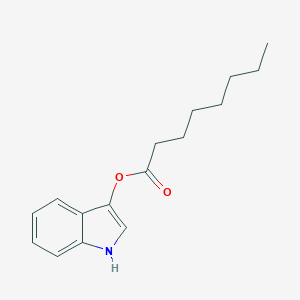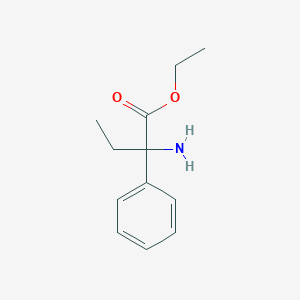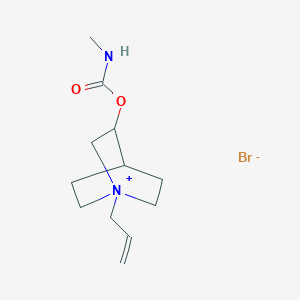
Carboxyebselen
Overview
Description
Carboxyebselen is a synthetic organoselenium compound known for its potent and selective inhibition of endothelial nitric oxide synthase. It is a hydrophilic derivative of ebselen, which mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage. This compound has been studied for its potential therapeutic applications due to its antioxidant properties and ability to modulate various biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxyebselen can be synthesized through several synthetic routes. One common method involves the reaction of 2-phenyl-1,2-benzisoselenazol-3(2H)-one with carboxylic acid derivatives under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including selenation, cyclization, and oxidation .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Carboxyebselen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenenic acid intermediates.
Reduction: It can be reduced back to its selenol form by reducing agents such as glutathione.
Substitution: this compound can participate in substitution reactions with thiol-containing compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Glutathione or other reducing agents.
Substitution: Thiol-containing compounds under mild conditions.
Major Products Formed:
Oxidation: Selenenic acid intermediates.
Reduction: Selenol form of this compound.
Substitution: Thiol-substituted derivatives.
Scientific Research Applications
Carboxyebselen has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Studied for its role in modulating oxidative stress and protecting cells from damage.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of antioxidant formulations and as a stabilizer in various industrial processes .
Mechanism of Action
Carboxyebselen exerts its effects through several mechanisms:
Antioxidant Activity: Mimics glutathione peroxidase activity, reducing reactive oxygen species and protecting cells from oxidative damage.
Inhibition of Nitric Oxide Synthase: Selectively inhibits endothelial nitric oxide synthase, modulating nitric oxide levels and affecting vascular function.
Interaction with Thiol Groups: Reacts with thiol groups in proteins, affecting their function and activity
Comparison with Similar Compounds
Carboxyebselen is compared with other similar compounds such as:
Ebselen: Both compounds mimic glutathione peroxidase activity, but this compound is more potent and selective for endothelial nitric oxide synthase.
Selenocysteine: Similar antioxidant properties but different mechanisms of action.
Selenomethionine: Another organoselenium compound with antioxidant activity but less selective for nitric oxide synthase .
This compound stands out due to its unique combination of antioxidant properties and selective inhibition of endothelial nitric oxide synthase, making it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPTYDLLXMPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165469 | |
| Record name | Carboxyebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153871-75-1 | |
| Record name | Carboxyebselen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



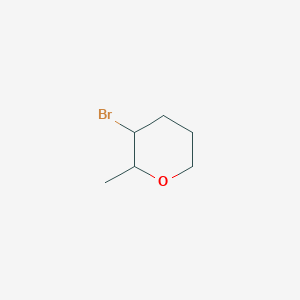
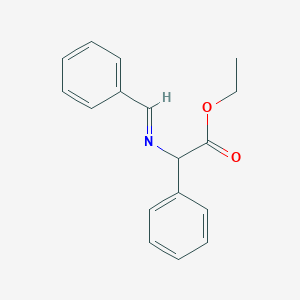

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
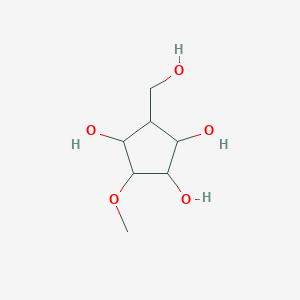
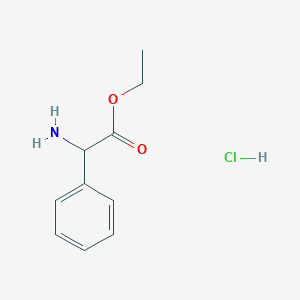


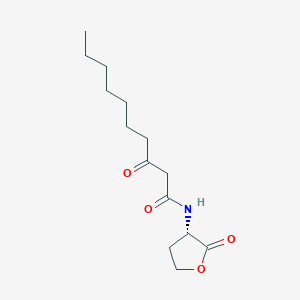
![tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B137645.png)
